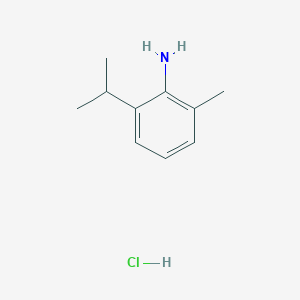

2-Isopropyl-6-methylaniline hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Isopropyl-6-methylaniline hydrochloride is an organic compound with the molecular formula C10H16ClN. It is a derivative of aniline, where the aniline ring is substituted with isopropyl and methyl groups at the 2 and 6 positions, respectively. This compound is commonly used in various chemical reactions and has applications in multiple scientific fields.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-6-methylaniline hydrochloride typically involves the nitration of arenes followed by reduction. One common method includes the Friedel-Crafts acylation followed by a Clemmensen reduction to introduce the isopropyl group . The nitration step is crucial as it introduces the nitro group, which is later reduced to an amine .

Industrial Production Methods: Industrial production of this compound often involves large-scale nitration and reduction processes. The use of palladium-catalyzed amination is also prevalent in industrial settings due to its efficiency and scalability .

化学反応の分析

Hydrogenation and Reduction

Hydrogenation processes are critical for intermediate steps in aromatic amine synthesis:

-

Palladium on carbon (Pd/C) catalyzes hydrogenation under high pressure (4000 psig H₂) at 163°C .

-

This reduces intermediates like N-(2-amino-3-ethyl-α-methylbenzylidene)-2,6-diethylaniline to yield 2,6-diethylaniline .

For the hydrochloride derivative, hydrogenation would likely require:

-

Deprotonation of the amine group to restore nucleophilic character.

-

Adjusted pressure/temperature to account for HCl’s presence (potential catalyst poisoning).

Diazotization and Coupling Reactions

The hydrochloride form is ideal for diazotization due to its inherent acidity:

-

Reacts with sodium nitrite (NaNO₂) in aqueous HCl to form diazonium salts.

-

Subsequent coupling with phenols or aromatic amines generates azo dyes or biaryl compounds.

| Diazotization Step | Conditions | Outcome |

|---|---|---|

| Acidic medium | 0–5°C | Stabilizes diazonium salt |

| Coupling agent | β-Naphthol | Forms orange-red azo compound |

Acid-Base Reactions

The hydrochloride salt participates in reversible acid-base equilibria:

-

Neutralization : Reacts with NaOH to regenerate the free base:

C10H15NH2⋅HCl+NaOH→C10H15NH2+NaCl+H2O -

Solubility : Enhanced water solubility compared to the free base, facilitating aqueous-phase reactions.

Electrophilic Aromatic Substitution (EAS)

The amine group directs electrophiles to ortho/para positions , but steric hindrance from the isopropyl and methyl groups favors para substitution :

-

Nitration : Requires mixed acid (HNO₃/H₂SO₄) at 0–50°C.

-

Sulfonation : Concentrated H₂SO₄ at 150°C.

Complexation with Metals

The lone pair on the nitrogen can coordinate with transition metals (e.g., Pd, Cu):

-

Forms complexes used in catalysis or material science.

-

Example: Palladium complexes for cross-coupling reactions (Suzuki, Heck).

科学的研究の応用

2-Isopropyl-6-methylaniline hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

Biology: This compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

Industry: It is used in the production of polymers, resins, and other industrial chemicals

作用機序

The mechanism of action of 2-Isopropyl-6-methylaniline hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile in substitution reactions, where it donates an electron pair to form new chemical bonds. The pathways involved often include electrophilic aromatic substitution and nucleophilic addition reactions .

類似化合物との比較

- 2-Isopropyl-6-methylaniline

- 2-Methyl-6-isopropylaniline

- 2,6-Diisopropylaniline

Comparison: 2-Isopropyl-6-methylaniline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical properties. Compared to its analogs, it may exhibit different reactivity and stability under various conditions. The presence of both isopropyl and methyl groups can influence its steric and electronic properties, making it suitable for specific applications .

生物活性

2-Isopropyl-6-methylaniline hydrochloride is an aromatic amine that has garnered attention for its potential biological activities and applications in various fields, including pharmaceuticals and industrial chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data, case studies, and research findings.

- Molecular Formula : C10H15N

- Molecular Weight : 149.233 g/mol

- Density : 0.9 g/cm³

- Boiling Point : 236.2 °C

- Flash Point : 41.7 °C

The biological activity of this compound is primarily attributed to its ability to act as a nucleophile in various chemical reactions, including electrophilic aromatic substitution and nucleophilic addition. These interactions can lead to the formation of new chemical entities that may exhibit therapeutic effects or toxicity depending on the context of their use.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity, particularly against Gram-positive bacteria. This property makes it a candidate for further investigation in the development of antibacterial agents.

Toxicological Effects

The compound has been reported to have harmful effects upon exposure, including irritation of the skin and eyes, as well as potential gastrointestinal disturbances if ingested. Notably, it may form methemoglobin in sufficient concentrations, leading to cyanosis (a bluish discoloration of the skin due to oxygen deficiency) .

Case Studies

-

Study on Antimicrobial Activity :

- A study evaluated the antimicrobial efficacy of several substituted anilines, including this compound, against various bacterial strains. The results indicated significant inhibition of growth in certain Gram-positive bacteria, suggesting potential applications in medical microbiology.

- Toxicological Assessment :

Synthesis and Industrial Use

This compound is synthesized from isopropylbenzene (cumene) and methylamine through controlled chemical reactions. Its role as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals underscores its industrial relevance.

Potential Therapeutic Applications

Ongoing research aims to explore the therapeutic potential of this compound beyond its antimicrobial properties. Investigations into its interactions with specific molecular targets suggest it may influence various biochemical pathways related to disease processes .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

2-methyl-6-propan-2-ylaniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N.ClH/c1-7(2)9-6-4-5-8(3)10(9)11;/h4-7H,11H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOYXCMQKWUUKBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(C)C)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。